Home > Products > Screening Compounds P90494 > Eltoprazine dihydrochloride
Eltoprazine dihydrochloride -

Eltoprazine dihydrochloride

Catalog Number: EVT-2645191
CAS Number:
Molecular Formula: C12H18Cl2N2O2
Molecular Weight: 293.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Eltoprazine dihydrochloride is a serotonergic drug of the phenylpiperazine class . It is a 5-HT1A/5-HT1B receptors agonist and a 5-HT2C receptor antagonist . It shows antiaggressive and anxiogenic effects .

Molecular Structure Analysis

The molecular formula of Eltoprazine dihydrochloride is C12H16N2O2·2HCl . The molecular weight is 293.19 .

Physical And Chemical Properties Analysis

Eltoprazine dihydrochloride is a solid at 20 degrees Celsius . It is hygroscopic .

Overview

Eltoprazine dihydrochloride is a synthetic compound primarily classified as a serotonin receptor modulator. It acts as an agonist for the serotonin 5-HT1A and 5-HT1B receptors while functioning as an antagonist for the serotonin 5-HT2C receptor. This unique activity profile suggests its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and related movement disorders.

Source and Classification

Eltoprazine dihydrochloride is derived from phenylpiperazine, a class of compounds known for their interaction with various neurotransmitter systems. The compound is often used in research settings to explore its effects on serotonin receptors and its role in modulating dopaminergic activity. It is classified under the category of psychoactive drugs and is primarily investigated for its antidyskinetic properties, particularly in relation to levodopa-induced dyskinesias in Parkinson's disease patients .

Synthesis Analysis

Methods and Technical Details

The synthesis of eltoprazine dihydrochloride involves several key steps:

  1. Formation of the Piperazine Ring: The initial step includes cyclization reactions using appropriate precursors to form the piperazine structure.
  2. Introduction of the Phenyl Group: This step typically involves a substitution reaction with halogenated benzene derivatives to introduce the phenyl group into the piperazine framework.
  3. Formation of the Dihydrochloride Salt: The final step converts eltoprazine into its dihydrochloride salt form through a reaction with hydrochloric acid.

The industrial production of eltoprazine follows optimized synthetic routes that enhance yield and purity, employing high-yield reactions and stringent quality control measures.

Molecular Structure Analysis

Structure and Data

Eltoprazine dihydrochloride has a molecular formula of C12H16N2O2HClC_{12}H_{16}N_{2}O_{2}\cdot HCl and a molecular weight of approximately 256.73 g/mol . The structure features a phenylpiperazine core, which is essential for its interaction with serotonin receptors.

  • Chemical Structure:
    • The compound can be represented by the following SMILES notation: Cl.C1CN(CCN1)C1=C2OCCOC2=CC=C1.

This structure is crucial for understanding how eltoprazine interacts with its target receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Eltoprazine dihydrochloride undergoes various chemical reactions, including:

  • Oxidation: Eltoprazine can be oxidized to form various oxidized derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction can convert eltoprazine to its reduced forms, typically utilizing sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound's structure allows for substitution reactions, where different substituents can be introduced to modify its pharmacological properties .

These reactions are significant for developing analogs with potentially enhanced therapeutic profiles.

Mechanism of Action

Process and Data

Eltoprazine exerts its effects primarily through modulation of serotonin receptors:

  • Agonism at 5-HT1A and 5-HT1B Receptors: Activation of these receptors is associated with increased dopamine release in the striatum, which may help alleviate symptoms of Parkinson's disease.
  • Antagonism at 5-HT2C Receptors: This action may counteract some adverse effects associated with excessive serotonin activity, such as anxiety or aggression .

The compound's ability to modulate these pathways makes it a candidate for further research in treating movement disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Eltoprazine dihydrochloride appears as a white to off-white crystalline powder. It has a solubility profile that allows it to be dissolved in water or organic solvents, making it suitable for various experimental applications. The compound should be stored at room temperature to maintain stability .

Key properties include:

  • Melting Point: Specific melting point data are not widely available but are critical for purity assessments.
  • Stability: Eltoprazine is generally stable under standard laboratory conditions but should be protected from light and moisture.
Applications

Scientific Uses

Eltoprazine dihydrochloride is primarily used in preclinical studies focusing on:

  • Parkinson’s Disease Research: It has shown promise in reducing levodopa-induced dyskinesias in animal models, suggesting potential therapeutic benefits for patients suffering from this condition .
  • Behavioral Studies: Research has indicated that eltoprazine may reduce aggressive behavior in animal models, providing insights into its psychoactive properties .

These applications highlight eltoprazine’s relevance in both pharmacological research and potential clinical therapies targeting neurodegenerative diseases. Further studies are warranted to fully elucidate its mechanisms and therapeutic potential.

Mechanisms of Serotonergic Receptor Modulation by Eltoprazine Dihydrochloride

Eltoprazine dihydrochloride represents a clinically significant serotonergic modulator characterized by its distinctive polypharmacology at key serotonin receptor subtypes. This compound exhibits a balanced mechanism combining partial agonism at 5-hydroxytryptamine 1A and 5-hydroxytryptamine 1B receptors with functional antagonism at 5-hydroxytryptamine 2C receptors. The therapeutic implications of this receptor signature extend across multiple neurological and neuropsychiatric conditions, including Parkinsonian dyskinesias, impulse control disorders, and neurodevelopmental conditions. Through its complex receptor interactions, eltoprazine dihydrochloride achieves neuromodulatory effects unattainable with single-receptor targeting agents, establishing it as a valuable pharmacological probe and developmental candidate [5] [8].

Agonistic Activity at 5-Hydroxytryptamine 1A/5-Hydroxytryptamine 1B Receptors: Molecular Dynamics and Signaling Pathways

The partial agonist properties of eltoprazine dihydrochloride at 5-hydroxytryptamine 1A and 5-hydroxytryptamine 1B receptors constitute its fundamental mechanism of action, characterized by complex molecular interactions and downstream signaling consequences. Radioligand binding studies demonstrate high-affinity interactions at these receptors, with inhibition constant values of 40 nanomolar at 5-hydroxytryptamine 1A receptors and 52 nanomolar at 5-hydroxytryptamine 1B receptors [5]. This binding profile facilitates regionally selective neuromodulation within serotonergic pathways, particularly affecting prefrontal, striatal, and limbic circuits.

At the molecular level, eltoprazine dihydrochloride binding triggers conformational changes in G-protein coupled receptor structures, preferentially activating inhibitory Gαi/o protein signaling cascades. This agonistic activity reduces neuronal excitability through multiple mechanisms: (1) inhibition of adenylate cyclase activity and consequent reduction of cyclic adenosine monophosphate production; (2) enhancement of inwardly rectifying potassium channel conductance leading to membrane hyperpolarization; and (3) suppression of voltage-gated calcium channel activity reducing neurotransmitter release probability [1] [2]. In striatal spiny projection neurons, these molecular events translate to the normalization of dysregulated synaptic plasticity observed in L-3,4-dihydroxyphenylalanine-induced dyskinesia, specifically restoring long-term potentiation and depotentiation capabilities [1].

Table 1: Receptor Binding Profile and Functional Activity of Eltoprazine Dihydrochloride

Receptor SubtypeBinding Affinity (Ki, nM)Functional ActivityPrimary Signaling Pathways
5-Hydroxytryptamine 1A40Partial agonist↓ cAMP, ↑ GIRK currents
5-Hydroxytryptamine 1B52Partial agonist↓ cAMP, ↓ Ca²⁺ influx
5-Hydroxytryptamine 2C81Functional antagonistModulates PLC-IP3 pathway

Neurochemical studies employing intracerebral microdialysis reveal that systemic administration of eltoprazine dihydrochloride produces regionally heterogeneous effects on neurotransmitter systems. Prefrontally, it enhances catecholamine availability (both dopamine and norepinephrine), while selectively increasing dopamine efflux in the nucleus accumbens [2]. This distinctive pattern likely results from differential expression of 5-hydroxytryptamine 1A autoreceptors (primarily inhibitory on raphe nuclei neurons) versus heterogeneous populations of postsynaptic 5-hydroxytryptamine 1B receptors modulating neurotransmitter release in target regions. Simultaneously, eltoprazine dihydrochloride reduces serotonin release in the medial prefrontal cortex and nucleus accumbens, creating a complex neuromodulatory landscape that translates to behavioral effects including reduced reward motivation and altered impulse control [2].

The impact of 5-hydroxytryptamine 1A receptor activation extends to mitochondrial dynamics and bioenergetics, particularly relevant in neurodevelopmental disorders. Experimental evidence from Fragile X syndrome models demonstrates that eltoprazine dihydrochloride administration normalizes mitochondrial distribution, quantity, and function at neuromuscular junctions, restoring adenosine triphosphate production to physiological levels [4]. This occurs concomitantly with improved synaptic transmission and motor performance, suggesting that 5-hydroxytryptamine 1A receptors exert pleiotropic effects extending beyond neuronal excitability modulation to fundamental cellular energetics.

Table 2: Neurochemical Effects of Eltoprazine Dihydrochloride in Rodent Models

Brain RegionDopamineNorepinephrineSerotoninFunctional Consequence
Prefrontal Cortex↑↑↑↑Enhanced executive function
Nucleus AccumbensReduced reward motivation
Striatum↑ (modulated)Reduced dyskinesia severity
Raphe Nuclei↓↓Reduced serotonergic tone

Antagonistic Effects on 5-Hydroxytryptamine 2C Receptor Subtypes: Implications for Neural Circuit Regulation

Eltoprazine dihydrochloride exhibits functional antagonist properties at 5-hydroxytryptamine 2C receptors, evidenced by its inhibition of 5-hydroxytryptamine-mediated phospholipase C activation and inositol trisphosphate production. With a binding affinity of 81 nanomolar at human 5-hydroxytryptamine 2C receptors, this interaction contributes significantly to the compound's overall neuropharmacological profile [5] [8]. The 5-hydroxytryptamine 2C receptor possesses extraordinary structural complexity due to extensive post-transcriptional modifications, including RNA editing events that generate multiple receptor isoforms with distinct signaling properties and constitutive activities.

The human 5-hydroxytryptamine 2C receptor gene undergoes adenosine-to-inosine RNA editing at five functionally significant sites within the second intracellular loop domain, producing up to 24 protein variants with differing G-protein coupling efficiencies [9]. Edited isoforms (such as VSV, VGV, VNV) display reduced basal activity and diminished Gαq coupling efficiency compared to the unedited INI isoform. Eltoprazine dihydrochloride demonstrates differential activity across these isoforms, effectively normalizing the hyperactive signaling associated with unedited receptors while minimally affecting edited variants with lower constitutive activity. This nuanced pharmacological profile positions eltoprazine dihydrochloride as a modulator rather than a blanket antagonist of 5-hydroxytryptamine 2C receptor signaling [3] [9].

Functionally, 5-hydroxytryptamine 2C receptor antagonism disinhibits mesocorticolimbic dopaminergic pathways, particularly those projecting from the ventral tegmental area to the prefrontal cortex and nucleus accumbens. This neurocircuitry modulation complements the direct effects of 5-hydroxytryptamine 1A/5-hydroxytryptamine 1B agonism on neurotransmitter release, creating a balanced dopaminergic tone across critical behavioral networks [2]. The behavioral consequences of this disinhibition manifest as increased motivation and altered impulse control patterns, though these effects are tempered by simultaneous 5-hydroxytryptamine 1A/5-hydroxytryptamine 1B activation.

Table 3: Impact of 5-Hydroxytryptamine 2C Receptor RNA Editing on Receptor Function

RNA Editing VariantConstitutive ActivityGαq Coupling EfficiencyEltoprazine Dihydrochloride Efficacy
INI (unedited)HighStrong+++ (Potent suppression)
VNVModerateModerate++
VSVLowWeak+
VGVVery lowMinimalMinimal effect

In cortical networks, 5-hydroxytryptamine 2C receptor antagonism exerts additional regulatory effects on glutamatergic transmission. By reducing 5-hydroxytryptamine 2C receptor-mediated enhancement of glutamate release, eltoprazine dihydrochloride normalizes pathological hyperexcitability observed in conditions like Fragile X syndrome [4]. This manifests electrophysiologically as reduced amplitude and frequency of spontaneous excitatory junctional potentials at neuromuscular junctions, restoring synaptic homeostasis. Additionally, 5-hydroxytryptamine 2C receptor antagonism may contribute to the mitochondrial normalization observed in experimental models, as these receptors regulate cellular energy metabolism through peroxisome proliferator-activated receptor gamma coactivator 1-alpha-dependent pathways [4].

The interplay between 5-hydroxytryptamine 2C receptor antagonism and 5-hydroxytryptamine 1A/5-hydroxytryptamine 1B agonism is particularly evident in behavioral tests of impulsivity. While 5-hydroxytryptamine 1A/5-hydroxytryptamine 1B activation reduces "waiting impulsivity" (impulsive choice), 5-hydroxytryptamine 2C antagonism may contribute to increased "stopping impulsivity" (impulsive action) in rodent models [2]. This dissociation highlights the complex behavioral outcomes resulting from eltoprazine dihydrochloride's multi-receptor engagement and suggests that circuit-specific effects dominate different behavioral domains.

Synergistic Interactions Between 5-Hydroxytryptamine 1A/5-Hydroxytryptamine 1B Agonism and 5-Hydroxytryptamine 2C Antagonism

The therapeutic efficacy of eltoprazine dihydrochloride emerges not from isolated receptor actions but from the integrated network effects created by simultaneous 5-hydroxytryptamine 1A/5-hydroxytryptamine 1B agonism and 5-hydroxytryptamine 2C antagonism. This polypharmacology produces a unique neurochemical signature characterized by prefrontal catecholamine enhancement, striatal dopamine normalization, and limbic serotonin modulation that cannot be achieved through selective receptor targeting [2] [10].

In Parkinsonian models, this synergy enables the suppression of L-3,4-dihydroxyphenylalanine-induced dyskinesia without compromising the therapeutic efficacy of L-3,4-dihydroxyphenylalanine replacement. The mechanism involves coordinated effects on aberrant synaptic plasticity: 5-hydroxytryptamine 1A/5-hydroxytryptamine 1B agonism normalizes dysregulated cyclic adenosine monophosphate/protein kinase A and extracellular signal-regulated kinase/mechanistic target of rapamycin complex signaling in striatal neurons, while 5-hydroxytryptamine 2C antagonism prevents excessive glutamate release that exacerbates dyskinetic movements [1] [10]. Human studies confirm this mechanistic synergy, demonstrating approximately 30-40% reduction in dyskinesia severity following a single 5 milligram dose of eltoprazine dihydrochloride, with no deterioration in Unified Parkinson Disease Rating Scale part III motor scores [10].

The tripartite receptor interaction produces distinctive effects on neural oscillatory activity within cortico-striatal-thalamic circuits. 5-Hydroxytryptamine 1A receptor activation enhances gamma-aminobutyric acid-ergic inhibition in cortical microcircuits, reducing pathological beta-frequency synchronization associated with motor rigidity. Simultaneously, 5-hydroxytryptamine 2C receptor antagonism disinhibits thalamocortical glutamatergic transmission, preserving movement initiation capacity. This balanced modulation of excitatory-inhibitory tone enables the dissociation of anti-dyskinetic effects from motor impairment, a crucial therapeutic advantage in Parkinsonian therapeutics [1] [10].

In neurodevelopmental contexts, the receptor synergy extends to mitochondrial regulation and synaptic proteostasis. Fragile X syndrome models demonstrate that combined 5-hydroxytryptamine 1A activation and 5-hydroxytryptamine 2C antagonism corrects mitochondrial distribution abnormalities at synapses, normalizes oxidative phosphorylation rates, and restores physiological adenosine triphosphate production [4]. These cellular improvements occur concomitantly with the rescue of synaptic transmission abnormalities and motor deficits, suggesting that the tripartite receptor modulation addresses fundamental pathophysiological processes beyond neurotransmitter regulation.

The behavioral implications of receptor synergy manifest most dramatically in tests of executive function and impulse control. While 5-hydroxytryptamine 1A/5-hydroxytryptamine 1B agonism reduces impulsive choice ("waiting impulsivity") and reward motivation, 5-hydroxytryptamine 2C antagonism exerts opposing effects on impulsive action ("stopping impulsivity") [2]. The net behavioral outcome depends on the relative engagement of these receptor systems in specific neural circuits, creating a nuanced profile that may be therapeutically advantageous in conditions characterized by both cognitive rigidity and behavioral disinhibition. This complex neurobehavioral profile exemplifies the emergent properties that distinguish eltoprazine dihydrochloride from selective serotonergic agents, positioning it as a unique modulator of cortico-striatal network dysfunction across neuropsychiatric disorders.

Properties

Product Name

Eltoprazine dihydrochloride

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine;dihydrochloride

Molecular Formula

C12H18Cl2N2O2

Molecular Weight

293.19 g/mol

InChI

InChI=1S/C12H16N2O2.2ClH/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12;;/h1-3,13H,4-9H2;2*1H

InChI Key

UNRJDVNCYJTPOQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=C3C(=CC=C2)OCCO3.Cl.Cl

Solubility

not available

Canonical SMILES

C1CN(CCN1)C2=C3C(=CC=C2)OCCO3.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.